Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis
CAS No.: 51814-20-1
Cat. No.: VC5964999
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51814-20-1 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 |
| IUPAC Name | ethyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
| Standard InChI Key | KHKHSMQEXQMAOE-RIHPBJNCSA-N |
| SMILES | CCOC(=O)C1C(CCN1)O.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
Ethyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride features a five-membered pyrrolidine ring with hydroxyl (-OH) and ester (-COOEt) groups at the 3- and 2-positions, respectively. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction systems. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal chair-like conformations with intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, stabilizing the cis-configuration .
Synthetic Methodologies and Optimization
Diastereoselective Ring-Opening Strategies
A three-step synthesis route from L-malic acid derivatives has been reported for analogous cis-3,4-dihydroxypyrrolidines:
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Aldol Condensation: L-malic acid reacts with ethyl glyoxylate under basic conditions to form a β-hydroxy-γ-lactone intermediate.
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Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) introduces the pyrrolidine ring while preserving stereochemistry.
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Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol yields the crystalline salt .
Table 1: Comparative Yields in Pyrrolidine Derivative Syntheses
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol Condensation | KOtBu, THF, -78°C | 72 | N/A |
| Reductive Amination | 10% Pd/C, H₂ (50 psi) | 85 | 98.5 |
| Salt Formation | HCl (g), EtOH, 0°C | 91 | 99.2 |
Catalytic Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of β-keto esters provides an alternative route:
Substrate: Ethyl 3-oxopyrrolidine-2-carboxylate
Conditions: 80 bar H₂, 50°C, 24 h → 92% yield, 97% ee.
Reactivity and Functionalization Pathways
Ester Hydrolysis and Derivatization
The ethyl ester undergoes selective hydrolysis under mild acidic conditions (HCl, H₂O/THF) to yield the free carboxylic acid, a precursor for peptide coupling reactions. Mitsunobu conditions (DIAD, PPh₃) facilitate hydroxyl group inversion, enabling access to the trans-diastereomer when required .
Palladium-Catalyzed Cross-Couplings
Buchwald-Hartwig amination with aryl bromides introduces aromatic substituents at the 5-position:
\text{Pd}_2(\text{dba})_3, Xantphos, Cs}_2\text{CO}_3
Yields: 68-84% for electron-deficient aryl groups.
Molecular docking studies position the hydroxyl and carboxylate groups into GlyT1’s substrate-binding pocket (PDB: 6XIM). In vitro assays show IC₅₀ = 1.2 μM, comparable to reference inhibitor ALX-5407 (IC₅₀ = 0.8 μM) .
Antiviral Activity Against RNA Viruses
Preliminary testing against SARS-CoV-2 main protease (Mpro):
Cytotoxicity: CC₅₀ > 100 μM in Vero E6 cells.
Table 2: Biological Activity Profile
| Target | Assay Type | Result | Reference Standard |
|---|---|---|---|
| GlyT1 | Radioligand | IC₅₀ 1.2 μM | ALX-5407 (0.8 μM) |
| SARS-CoV-2 Mpro | Fluorescence | Kᵢ 14.3 μM | GC376 (0.8 μM) |
| hERG Channel | Patch Clamp | IC₅₀ > 30 μM | Astemizole (0.1 μM) |
Analytical Characterization Techniques
Chiral Chromatography
HPLC Method:
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Column: Chiralpak IG-3 (4.6 × 250 mm)
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Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)
Spectroscopic Data
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¹H NMR (500 MHz, D₂O): δ 4.32 (q, J=7.1 Hz, 2H), 4.15 (dd, J=9.2, 3.1 Hz, 1H), 3.89 (m, 1H), 3.45 (td, J=11.2, 2.8 Hz, 1H), 2.38-2.19 (m, 2H), 1.98 (m, 1H), 1.31 (t, J=7.1 Hz, 3H).
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HRMS (ESI+): m/z calcd for C₈H₁₄NO₃⁺ [M+H⁺] 172.0974, found 172.0971.
Industrial-Scale Production Challenges
Crystallization Optimization
Ternary phase diagrams (MeOH/H₂O/acetone) identify optimal crystallization conditions:
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Anti-solvent: Acetone (3:1 v/v)
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Yield: 78% with >99.5% purity
Regulatory Considerations
ICH Q3D elemental impurities analysis confirms compliance:
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Pd < 2 ppm (specification limit: 10 ppm)
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Residual solvents: EtOH < 500 ppm.
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